6-(Pyridin-3-yl)-2-({1-[6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one
描述
属性
IUPAC Name |
6-pyridin-3-yl-2-[[1-[6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl]methyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N6O/c19-18(20,21)15-6-16(24-11-23-15)26-8-12(9-26)10-27-17(28)4-3-14(25-27)13-2-1-5-22-7-13/h1-7,11-12H,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDXQDKFKKSGAQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC(=C2)C(F)(F)F)CN3C(=O)C=CC(=N3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
The synthesis of 6-(Pyridin-3-yl)-2-({1-[6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . This method provides concise access to the pyridazinone core. Industrial production methods may involve optimization of reaction conditions to improve yield and scalability, such as using flow microreactor systems for efficient synthesis .
化学反应分析
6-(Pyridin-3-yl)-2-({1-[6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the pyridazinone ring.
Substitution: The trifluoromethyl group and other substituents can undergo nucleophilic or electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
6-(Pyridin-3-yl)-2-({1-[6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is explored for potential therapeutic applications, including its role as an enzyme inhibitor or receptor modulator.
Medicine: Research focuses on its pharmacological properties, such as anti-inflammatory, anticancer, and antimicrobial activities.
作用机制
The mechanism of action of 6-(Pyridin-3-yl)-2-({1-[6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The pathways involved depend on the specific biological context and the target molecules.
相似化合物的比较
Table 1: Comparative Physicochemical Properties
- Key Observations :
The target compound’s lower logP than the piperazine derivative () suggests improved aqueous solubility, critical for oral bioavailability. However, its shorter metabolic half-life compared to the compound may necessitate structural optimization .
Antimycobacterial Activity
While nitroimidazole derivatives (e.g., 4b, 4f, 4g in ) exhibit MIC values of 0.5–2.0 µg/mL against Mycobacterium tuberculosis, the target compound’s lack of nitro groups may limit direct antitubercular activity. However, its trifluoromethylpyrimidine group could enhance activity against other pathogens through alternative mechanisms .
Kinase Inhibition Potential
The trifluoromethylpyrimidine motif is prevalent in kinase inhibitors (e.g., EGFR or JAK inhibitors). Compared to pyridine-based analogs (), the pyridazinone core may disrupt ATP-binding pockets more effectively, though in vitro kinase profiling data is needed for validation .
Methods for Assessing Compound Similarity
Virtual screening strategies () emphasize structural similarity metrics (e.g., Tanimoto coefficient) to predict biological activity. However, the target compound’s hybrid pyridazinone-trifluoromethylpyrimidine structure challenges traditional similarity algorithms, underscoring the need for 3D pharmacophore modeling to capture its unique binding features .
常见问题
Q. What are the recommended synthetic routes for 6-(Pyridin-3-yl)-2-({1-[6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one?
The synthesis typically involves multi-step reactions, including:
- Coupling reactions between pyridazine and azetidine intermediates under reflux in polar aprotic solvents (e.g., dimethylformamide or ethanol) .
- Functionalization of the azetidine ring with a trifluoromethylpyrimidine group, requiring precise temperature control (60–80°C) and inert atmospheres to prevent side reactions .
- Purification via column chromatography or recrystallization to isolate the final product .
Q. Which characterization techniques are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% typically required for pharmacological studies) .
Q. What are the key structural features influencing its reactivity and biological activity?
- The pyridazinone core enables hydrogen bonding with biological targets, while the trifluoromethylpyrimidine group enhances metabolic stability and lipophilicity .
- The azetidine ring introduces conformational rigidity, potentially improving target selectivity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and minimize side products during synthesis?
- Design of Experiments (DoE) : Systematically vary parameters like temperature, solvent polarity, and catalyst loading to identify optimal conditions .
- In-line monitoring : Use techniques like FT-IR or ReactIR to track reaction progress and detect intermediates .
- Side-product analysis : Employ LC-MS to identify byproducts (e.g., dimerization or over-functionalization) and adjust stoichiometry .
Q. How do structural analogs compare in biological activity, and what insights do they provide for SAR studies?
- Analog comparison : Replace the trifluoromethyl group with chloro or methyl substituents to evaluate potency changes. For example, pyrimidine-to-pyridine substitutions may reduce kinase inhibition efficacy .
- Activity cliffs : Use molecular docking to explain abrupt changes in IC₅₀ values when modifying the azetidine linker .
Q. What computational methods are suitable for predicting binding interactions or stability?
- Molecular Dynamics (MD) Simulations : Model ligand-protein interactions to assess binding stability .
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity under physiological conditions .
Q. How to address discrepancies in biological activity data across different assay conditions?
- Standardized protocols : Control variables like buffer pH (e.g., ammonium acetate at pH 6.5 ), cell passage number, and incubation time .
- Dose-response normalization : Use Hill plots to compare EC₅₀ values across assays and identify assay-specific artifacts .
Q. What strategies mitigate challenges in azetidine ring functionalization during synthesis?
- Protecting groups : Temporarily block reactive amines on the azetidine ring using Boc or Fmoc groups to prevent unwanted cross-reactions .
- Microwave-assisted synthesis : Accelerate ring-closing reactions while minimizing decomposition .
Q. What environmental impact assessments are relevant for this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
